The synthesis of N-[(Piperazin-1-yl)methyl]acetamide typically involves several steps:
A common synthetic route may involve:
The molecular formula for N-[(Piperazin-1-yl)methyl]acetamide is . The structure consists of:
The compound's molecular weight is approximately 157.21 g/mol. The three-dimensional structure can be visualized using X-ray crystallography or computational modeling techniques, which reveal the spatial arrangement of atoms and functional groups.
N-[(Piperazin-1-yl)methyl]acetamide can undergo various chemical reactions:
For instance, when treated with chloroacetyl chloride in the presence of a base, N-[(Piperazin-1-yl)methyl]acetamide can yield N-(chloroacetyl)-piperazine derivatives. These reactions are typically monitored using thin-layer chromatography to assess conversion rates and product formation.
N-[(Piperazin-1-yl)methyl]acetamide's mechanism of action primarily relates to its interaction with neurotransmitter systems. The piperazine ring is known for modulating serotonin and dopamine receptors in the central nervous system.
Upon administration, this compound may bind to specific receptor sites, influencing neurotransmitter release and reuptake mechanisms, thereby potentially alleviating symptoms associated with anxiety and depression.
Preliminary studies suggest that compounds with similar structures exhibit significant binding affinities for serotonin receptors (5-HT) and dopamine receptors (D2), indicating potential therapeutic effects.
N-[(Piperazin-1-yl)methyl]acetamide is typically a white crystalline solid at room temperature.
Key properties include:
These properties make it suitable for various formulations in pharmaceutical applications.
N-[(Piperazin-1-yl)methyl]acetamide has several scientific uses:
Bioisosteric modification of the piperazine-acetamide scaffold serves as a cornerstone for optimizing pharmacokinetic and target-binding properties. The piperazine ring’s versatility allows strategic substitutions that modulate basicity, lipophilicity, and conformational stability without compromising core pharmacophoric elements. For instance, replacing the N-methylpiperazine unit with a trisubstituted hydroxylamine (N-noralkoxy) reduces basicity (pKa shift from 7.5 to 6.8) and decreases hERG channel affinity by 3.4-fold while retaining target kinase inhibition [5]. Similarly, spirodiamine analogues mitigate cytotoxicity, as demonstrated in Olaparib derivatives, by altering ring strain and electron distribution [10].
Table 1: Impact of Bioisosteric Replacements on Piperazine-Acetamide Properties
Bioisostere | ClogP | pKa | hERG IC50 (μM) | Efflux Ratio |
---|---|---|---|---|
N-Methylpiperazine | 3.1 | 7.5 | 1.01 | 8.2 |
N-Noralkoxy hydroxylamine | 3.5 | 6.8 | 3.41 | 2.1 |
1,2,3-Triazole | 2.8 | 4.5 | >10 | 1.5 |
Tetrazole | 1.9 | 3.0 | >10 | 1.8 |
Notably, heterocyclic replacements like 1,2,3-triazole or tetrazole rings (e.g., in N-(5-benzylthiazol-2-yl)amide) enhance metabolic stability by resisting enzymatic hydrolysis while mimicking the amide’s hydrogen-bonding capacity [7]. These isosteres reduce efflux ratios by 4-fold in Caco-2 assays, crucial for CNS-penetrant therapeutics [5].
Density functional theory (DFT) calculations reveal that the piperazine ring adopts a chair conformation with the methylacetamide substituent preferentially occupying an equatorial position. This minimizes steric clash with the adjacent N-H proton, stabilizing the backbone by ~2.3 kcal/mol compared to axial orientations [8]. The acetamide linkage itself exhibits planarity (ω: 180±5°) due to n→π* conjugation, with rotation barriers of 10–15 kcal/mol around the C-N bond [4].
Critical torsional angles governing molecular flexibility include:
These angles facilitate intramolecular interactions such as C-H⋯O hydrogen bonds between the piperazine methylene (2.95–3.10 Å) and acetamide carbonyl, enforcing a gauche conformation that rigidifies the scaffold [4] [9]. Substituents on the amide nitrogen significantly perturb this equilibrium: 3-methoxyphenyl groups induce a 15° twist in τ₂, while bulky benzenesulfonyl groups force τ₂ to –90°, disrupting planarity [9].
Table 2: Key Conformational Parameters from DFT Analysis (B3LYP/6-311G(d,p))
Parameter | Unsubstituted Acetamide | 3-Methoxyphenyl Derivative | Benzenesulfonyl Derivative |
---|---|---|---|
Piperazine Puckering | Chair (θ: 0°) | Chair (θ: 4.5°) | Twist-boat (θ: 25.3°) |
Amide Plane ω | 179.8° | 175.2° | 172.6° |
τ₁ Dihedral | 62.4° | 67.8° | 88.3° |
τ₂ Dihedral | –127.3° | –142.6° | –89.7° |
Hirshfeld surface analysis of crystalline N-arylacetamide derivatives quantifies intermolecular forces driving packing efficiency. For N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, H⋯H contacts dominate (43.8% of surface area), reflecting dense van der Waals packing [9]. Crucially, C-H⋯O interactions (21.0% contribution) form infinite chains along the b-axis, with dᵢ + dₑ = 2.2–2.5 Å and C⋯O distances of 3.312–3.788 Å [4] [9].
The acetamide carbonyl serves as a hydrogen-bond acceptor for:
Table 3: Hirshfeld Surface Contact Contributions in Piperazine-Acetamide Crystals
Contact Type | N-Phenylacetamide [4] | Indole-Acetamide [9] | Pyridazinone-Acetamide [4] |
---|---|---|---|
H⋯H | 49.2% | 43.8% | 47.5% |
O⋯H/H⋯O | 22.4% | 25.8% | 19.8% |
C⋯H/H⋯C | 15.1% | 21.0% | 17.3% |
N⋯H/H⋯N | 7.3% | 5.1% | 9.4% |
π-Stacking interactions between pyridazine/indole rings (centroid distance: 3.691 Å, slippage: 1.25 Å) and C-H⋯π contacts (2.75–3.05 Å) further stabilize 3D architectures [4] [9]. In N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide anticonvulsants, these forces enhance crystal lattice energy by 8–12 kcal/mol, correlating with improved thermal stability [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1